

Application Notes and Protocols: In vivo Administration of STING Agonist and IL-15

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Compound of Interest

Compound Name: STING agonist-15

Cat. No.: B10782765

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Introduction

The combination of stimulator of interferon genes (STING) agonists and Interleukin-15 (IL-15) represents a promising immunotherapeutic strategy for cancer. This approach leverages two distinct but synergistic pathways to activate a robust anti-tumor immune response. STING agonists initiate a potent innate immune response characterized by the production of type I interferons (IFNs), while IL-15 is a critical cytokine for the development, survival, and activation of cytotoxic immune cells, particularly Natural Killer (NK) cells and CD8+ T cells.[1][2][3][4] Preclinical studies, particularly in prostate cancer models, have demonstrated that the co-administration of a STING agonist, such as ADU-S100, and IL-15 can lead to complete tumor regression, induce systemic anti-tumor immunity, and establish long-term immunological memory.[5][6]

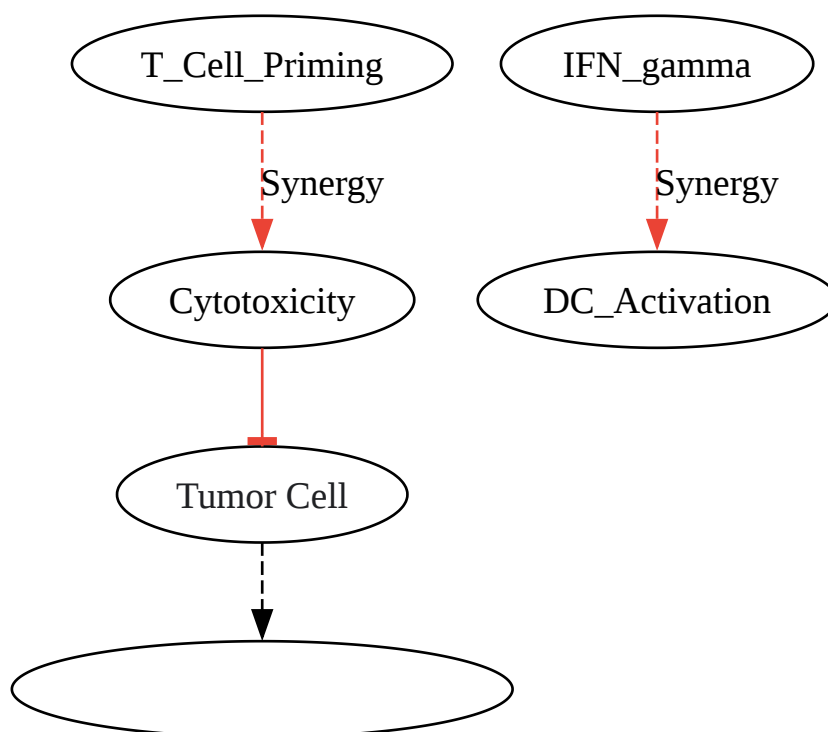
These application notes provide a comprehensive overview of the in vivo and in vitro applications of this combination therapy, including detailed experimental protocols and a summary of expected quantitative outcomes.

Mechanism of Action: A Synergistic Approach

The combination of a STING agonist and IL-15 activates both the innate and adaptive immune systems to generate a powerful anti-tumor effect. The STING agonist, upon administration, triggers the production of type I IFNs, which are crucial for the maturation and activation of

antigen-presenting cells (APCs) like dendritic cells (DCs).[1][7] These activated DCs then prime and activate tumor-specific CD8+ T cells. Concurrently, IL-15 promotes the proliferation, survival, and cytotoxic function of both NK cells and CD8+ T cells.[3][4] This dual stimulation results in a significant increase in the infiltration of activated cytotoxic lymphocytes into the tumor microenvironment, leading to enhanced tumor cell killing.[5][8] Furthermore, IL-15 stimulation leads to the production of Interferon-gamma (IFN- γ), which complements the type I IFN response induced by the STING agonist.[2][5]

Signaling Pathways



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Data Presentation

In Vivo Efficacy in Murine Prostate Cancer Models

The combination of intratumorally administered STING agonist (ADU-S100) and a cytotoxically modified IL-15 (cyto-IL-15) has demonstrated significant anti-tumor efficacy in syngeneic mouse models of prostate cancer (TRAMP-C1 and TRAMP-C2).[5][6]

Metric	Vehicle Control	cyto-IL-15 Monotherapy	ADU-S100 Monotherapy	Combination Therapy	Reference
Tumor Elimination (Unilateral Tumors)	0%	Not specified	Not specified	58-67%	[5] [6]
Abscopal Immunity (Bilateral Tumors)	Not applicable	Not specified	38%	50%	[5]
Protection Against Tumor Rechallenge	Not applicable	Not specified	Not specified	83% of cured mice	[5] [6]
Median Survival (TRAMP-C1, days)	~28	41	45	Undefined (>60)	[5]
Median Survival (TRAMP-C2, days)	19	26	48	Undefined (>60)	[5]

In Vitro Co-culture of Prostate Cancer Cells and PBMCs

In vitro studies using co-cultures of human prostate cancer cell lines (LNCaP and PC3) and peripheral blood mononuclear cells (PBMCs) have corroborated the synergistic cytotoxic effects.[\[1\]](#)

Treatment Group	LNCaP Cell Killing	PC3 Cell Killing	IFN- γ Secretion (vs. IL-15 alone)	Reference
IL-15 (2.5 ng/mL)	~33%	~22%	Baseline	[1]
ADU-S100 analog (1 μ g/mL)	~33%	~36%	Not applicable	[1]
Combination	~74%	~52%	Up to 13-fold increase	[1][9][10]

Experimental Protocols

In Vivo Murine Prostate Cancer Model

This protocol is based on studies using TRAMP-C1 and TRAMP-C2 murine prostate cancer models.[5][6]

1. Animal Model and Tumor Implantation:

- Animals: 6-8 week old male C57BL/6 mice.
- Cell Line: TRAMP-C1 or TRAMP-C2 cells.
- Implantation: Subcutaneously inject 5×10^5 TRAMP-C1 or 1×10^6 TRAMP-C2 cells in 100 μ L of sterile PBS into the right flank of the mice.
- Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days. Tumor volume can be calculated using the formula: $(\text{length} \times \text{width}^2) / 2$.
- Treatment Initiation: Begin treatment when tumors reach a volume of approximately 100-200 mm^3 .

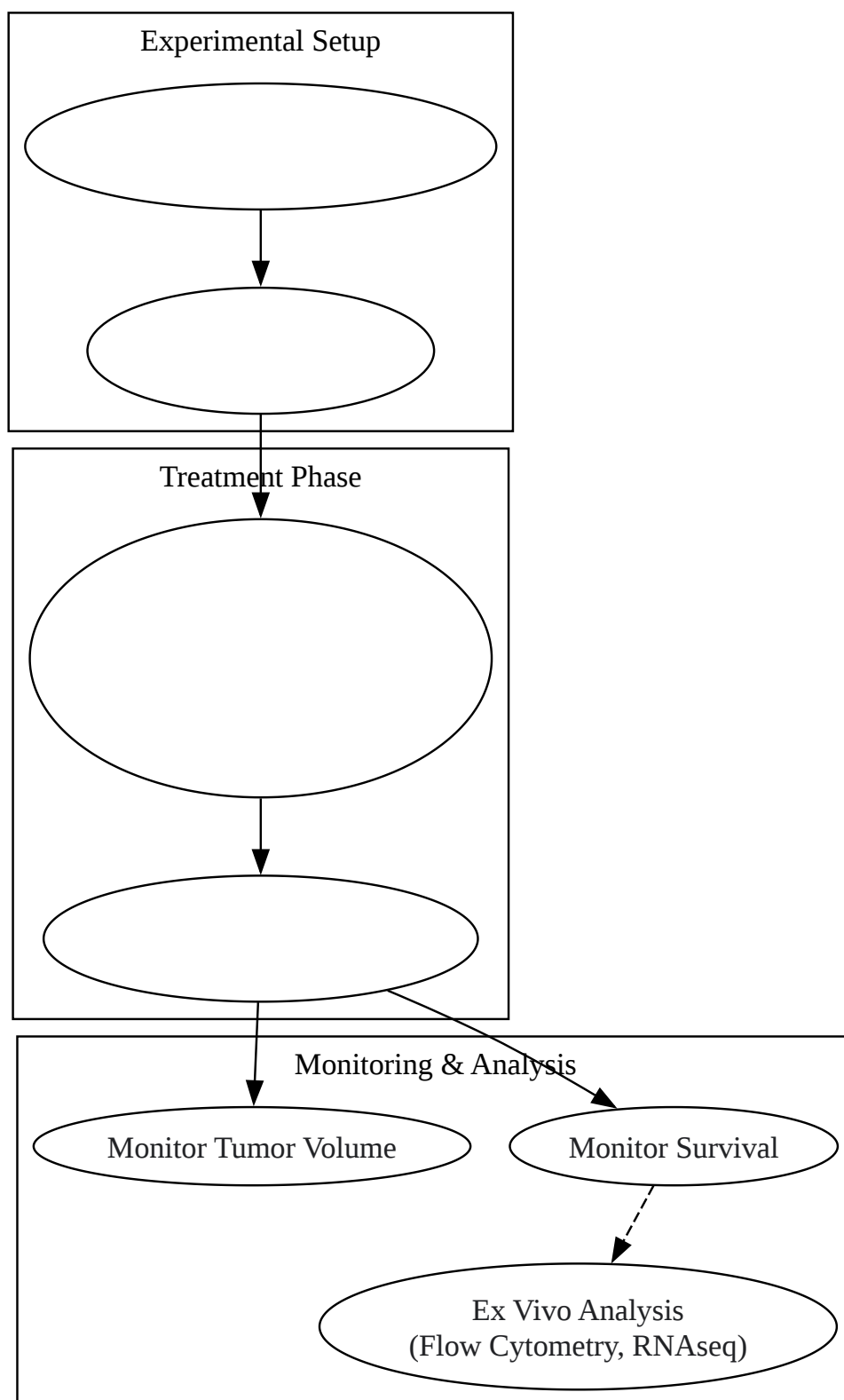
2. Reagent Preparation and Administration:

- cyto-IL-15: Reconstitute lyophilized cyto-IL-15 in sterile PBS.

- ADU-S100: Prepare ADU-S100 solution in a suitable vehicle such as sterile PBS or Hank's Balanced Salt Solution (HBSS).
- Dosage:
 - cyto-IL-15: 10 µg per injection.
 - ADU-S100: 20 µg per injection.
- Administration:
 - Administer agents intratumorally in a total volume of 50 µL.
 - Treatment Schedule: Inject on days 0, 3, and 6. For bilateral tumor models, inject only the primary tumor.

3. Monitoring and Endpoints:

- Tumor Growth: Continue to monitor tumor volume throughout the study.
- Survival: Monitor mouse survival. Euthanize mice when tumors reach a predetermined maximum size or if signs of morbidity are observed.
- Immunological Analysis: At specified time points, tumors, spleens, and draining lymph nodes can be harvested for ex vivo analysis.



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In Vitro Prostate Cancer-Lymphocyte Co-culture

This protocol is adapted from in vitro studies assessing the direct cytotoxic effects of the combination therapy.^[1]

1. Cell Culture:

- Prostate Cancer Cells: Culture human prostate cancer cell lines (e.g., LNCaP, PC3) in appropriate media (e.g., RPMI-1640 with 10% FBS).
- PBMCs: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

2. Co-culture Setup:

- Seed prostate cancer cells in a 24-well plate at a density that allows for adherence and growth.
- After 24 hours, add non-adherent PBMCs to the wells at a specified effector-to-target ratio (e.g., 10:1).
- Treatments:
 - IL-15: 2.5 ng/mL
 - ADU-S100 analog [2'3'-c-di-AM(PS)2 (Rp,Rp)]: 1 µg/mL
 - Combination: IL-15 (2.5 ng/mL) + ADU-S100 analog (1 µg/mL)
 - Control: PBS
- Incubate the co-culture for 48 hours.

3. Analysis:

- Cytotoxicity Assay: Harvest all cells and stain with antibodies against a cancer cell-specific marker and a viability dye (e.g., 7-AAD). Analyze by flow cytometry to determine the percentage of dead cancer cells.

- Cytokine Analysis: Collect the culture supernatant and measure the concentration of IFN- γ using an ELISA kit.
- Immune Cell Phenotyping: Analyze the expression of activation markers (e.g., CD69) and cytotoxic molecules (e.g., perforin) on NK cells (CD56+CD3-) and T cells (CD3+) by flow cytometry.

Flow Cytometry Panel for Immune Cell Profiling

This is a representative panel for analyzing immune cell populations in murine splenocytes or tumors.

Marker	Fluorochrome	Cell Population(s) Identified
CD45	e.g., AF700	All hematopoietic cells
CD3	e.g., PE-Cy7	T cells
CD4	e.g., FITC	Helper T cells
CD8a	e.g., PerCP-Cy5.5	Cytotoxic T cells
CD25	e.g., PE	Activated T cells, Regulatory T cells
FoxP3	e.g., APC	Regulatory T cells (requires intracellular staining)
CD335 (NKp46)	e.g., BV421	NK cells
CD11b	e.g., APC-Cy7	Myeloid cells
F4/80	e.g., BV605	Macrophages
Ly6G	e.g., PE-Dazzle594	Neutrophils
Ly6C	e.g., Pacific Blue	Monocytes
CD11c	e.g., BV786	Dendritic cells
MHC Class II	e.g., BV510	Antigen-presenting cells
Ki67	e.g., Alexa Fluor 488	Proliferating cells (requires intracellular staining)
IFN- γ	e.g., PE	IFN- γ producing cells (requires intracellular staining)
Perforin	e.g., APC	Cytotoxic cells (requires intracellular staining)

IFN- γ ELISA Protocol

This is a general protocol for a sandwich ELISA to detect IFN- γ in culture supernatants.^{[7][11]}

1. Plate Coating:

- Coat a 96-well high-binding ELISA plate with a capture antibody specific for IFN- γ overnight at 4°C.

2. Blocking:

- Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

3. Sample Incubation:

- Wash the plate and add diluted standards and experimental samples (culture supernatants) to the wells. Incubate for 2 hours at room temperature.

4. Detection Antibody:

- Wash the plate and add a biotinylated detection antibody specific for IFN- γ . Incubate for 1-2 hours at room temperature.

5. Enzyme Conjugate:

- Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.

6. Substrate and Measurement:

- Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.
- Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
- Read the absorbance at 450 nm using a microplate reader.
- Calculate the concentration of IFN- γ in the samples based on the standard curve.

Conclusion

The in vivo administration of a STING agonist in combination with IL-15 is a potent immunotherapeutic strategy that can induce durable anti-tumor responses. The provided protocols and data serve as a valuable resource for researchers and drug development professionals seeking to explore and harness the synergistic potential of this combination therapy. Careful consideration of the experimental models, dosing regimens, and analytical methods is crucial for the successful implementation and interpretation of these studies.

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